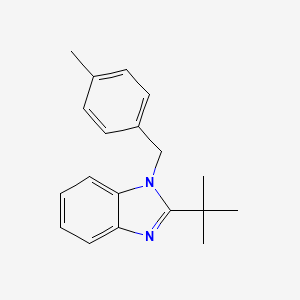
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole, also known as TMB, is a benzimidazole derivative that has been extensively studied for its potential applications in various scientific fields. TMB is a potent antioxidant and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-aging effects.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). This compound has been shown to inhibit the production of ROS and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has been shown to increase the lifespan of Caenorhabditis elegans, a model organism for aging research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has several advantages for lab experiments. This compound is a potent antioxidant and has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. This compound is relatively easy to synthesize and purify, making it readily available for research. However, this compound also has some limitations for lab experiments. This compound is relatively unstable and can degrade over time, making it difficult to store for long periods. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole. One area of research is the development of this compound-based fluorescent probes for the detection of metal ions, such as copper and zinc. Another area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. This compound has also been studied for its potential use in anti-aging research, and future studies may focus on the mechanisms underlying this compound's anti-aging effects. Overall, this compound is a promising compound with a wide range of potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole involves the reaction of 4-methylbenzylamine with 2-tert-butyl-1H-benzimidazole-5-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is usually carried out in a solvent, such as dichloromethane or dimethylformamide, under reflux conditions for several hours. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-tert-butyl-1-(4-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various scientific fields, including medicine, biology, and chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-aging effects. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc.
Propiedades
IUPAC Name |
2-tert-butyl-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14-9-11-15(12-10-14)13-21-17-8-6-5-7-16(17)20-18(21)19(2,3)4/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHAQGQVSNOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-tert-butylisonicotinoyl)-1-piperazinyl]pyrimidine](/img/structure/B5874415.png)
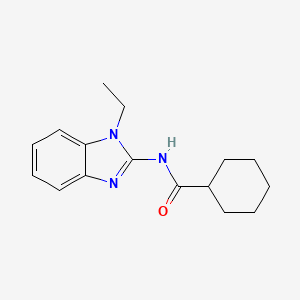
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5874424.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)

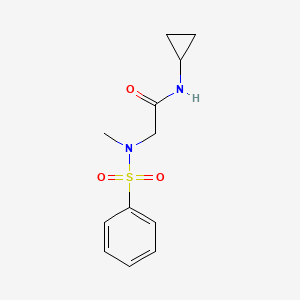

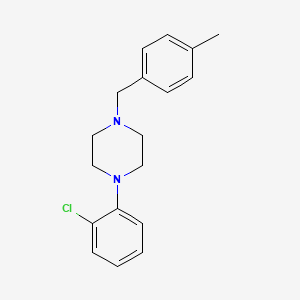
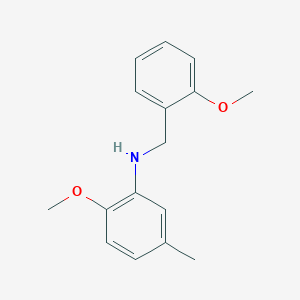
![N-[(1-benzoyl-4-piperidinyl)methyl]benzamide](/img/structure/B5874478.png)
![2,4-dibromo-6-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5874483.png)
![methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}benzoate](/img/structure/B5874486.png)


